4,6-dimethoxyquinolin-8-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4,6-dimethoxyquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-14-7-5-8-10(15-2)3-4-13-11(8)9(12)6-7/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCWUDEWBSKPLPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(C=C(C2=NC=C1)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,6 Dimethoxyquinolin 8 Amine and Its Derivatives
Established Quinoline (B57606) Core Formation Strategies
The construction of the bicyclic quinoline system is a cornerstone of heterocyclic chemistry. Several classical and modern methods have been developed, each offering distinct advantages in terms of substrate scope, regioselectivity, and reaction conditions. For the synthesis of 4,6-dimethoxy-substituted quinolines, these methods are adapted from starting materials bearing the requisite methoxy (B1213986) groups.
Skraup and Doebner-Miller Cyclization Reactions
The Skraup and Doebner-Miller reactions are venerable and robust methods for quinoline synthesis, typically involving the reaction of an aniline (B41778) with α,β-unsaturated carbonyl compounds or their precursors under strong acidic conditions.
The Skraup reaction employs glycerol, which dehydrates in the presence of a strong acid like sulfuric acid to form acrolein in situ. This acrolein then undergoes a 1,4-addition with an aniline, followed by cyclization and oxidation to yield the quinoline. wikipedia.org For the synthesis of 4,6-dimethoxyquinolin-8-amine precursors, the logical starting aniline would be 3,5-dimethoxyaniline (B133145). The reaction's harsh conditions (strong acid, high temperature) and often violent nature can be a drawback, though modifications using moderators like ferrous sulfate (B86663) can be employed. wikipedia.org A related synthesis involves the reaction of 4-amino-3-nitroanisole with methacrolein (B123484) to produce 6-methoxy-3-methyl-8-nitroquinoline, demonstrating the utility of this approach for building substituted nitroquinolines that can later be reduced to the corresponding amines. google.com
The Doebner-Miller reaction is a more versatile variation that directly uses α,β-unsaturated aldehydes or ketones instead of generating them in situ from glycerol. wikipedia.orgsynarchive.com This allows for the synthesis of a wider range of substituted quinolines. For instance, the reaction of an appropriately substituted aniline with crotonaldehyde (B89634) (for methyl-substituted quinolines) or methyl vinyl ketone can be used. nih.govsemanticscholar.org A study has reported the use of 3,5-dimethoxyaniline and crotonaldehyde in a Doebner-von Miller reaction to synthesize the corresponding 4,6-dimethoxyquinoline (B142680) derivative. The reaction is typically catalyzed by Brønsted or Lewis acids and requires an oxidizing agent. wikipedia.orgiipseries.org
Table 1: Comparison of Skraup and Doebner-Miller Reactions
| Feature | Skraup Reaction | Doebner-Miller Reaction |
|---|---|---|
| Carbonyl Source | Glycerol (forms acrolein in situ) | Pre-formed α,β-unsaturated aldehydes/ketones |
| Typical Acid Catalyst | Concentrated Sulfuric Acid | Hydrochloric Acid, Lewis Acids (e.g., SnCl₄) |
| Oxidizing Agent | Nitrobenzene, Arsenic(V) oxide | Often the reaction is aerobic or uses an external oxidant |
| Key Intermediate | 1,4-adduct of aniline and acrolein | Michael adduct of aniline and α,β-unsaturated carbonyl |
| Versatility | Less versatile; primarily yields unsubstituted at C2/C3 | More versatile; allows for various substituents |
| Reaction Conditions | Often highly exothermic and vigorous | Generally more controlled |
Nucleophilic Aromatic Substitution Approaches
While less common for de novo quinoline synthesis, intramolecular nucleophilic aromatic substitution (SNAr) provides a powerful pathway for the cyclization step. This strategy typically involves an ortho-substituted aniline where a side chain containing a nucleophile displaces a leaving group on the aromatic ring to form the second ring of the quinoline system.
A prevalent strategy involves the condensation of a substituted aniline with a β-ketoester or a similar three-carbon unit, followed by a high-temperature cyclization. For example, the synthesis of 4-hydroxy-6,7-dimethoxyquinoline-3-carbonitrile starts with the reaction of 3,4-dimethoxyaniline (B48930) with ethyl 2-cyano-3-ethoxyacrylate. mdpi.com The resulting intermediate undergoes intramolecular cyclization at high temperatures (e.g., 250 °C in Dowtherm A), where the enamine nitrogen attacks the aromatic ring, leading to the quinoline core. mdpi.comgoogle.com The 4-hydroxy group can then be converted to a chloro-leaving group with reagents like phosphorus oxychloride (POCl₃), which can be subsequently substituted by various nucleophiles. mdpi.com
Another approach involves the reaction of an aniline with diethyl ethoxymethylenemalonate, which, after initial substitution, cyclizes at high temperature in a reaction known as the Gould-Jacobs reaction. This method produces 4-hydroxyquinoline-3-carboxylates. prepchem.com
Reductive Cyclization Pathways
Reductive cyclization is a highly effective and increasingly popular method for quinoline synthesis, particularly from ortho-nitroaryl precursors. This approach involves the simultaneous reduction of a nitro group to an amine and its subsequent cyclization with a suitably positioned carbonyl or alkene functionality.
A common strategy involves the Knoevenagel or Claisen-Schmidt condensation of an ortho-nitrobenzaldehyde with a compound containing an active methylene (B1212753) group (e.g., a 1,3-dicarbonyl compound) to form a 2'-nitrochalcone or a related derivative. The subsequent reduction of the nitro group triggers a spontaneous intramolecular cyclization to form the quinoline ring. mdpi.com A variety of reducing agents can be employed, including catalytic hydrogenation (e.g., Pd/C) or chemical reductants. organic-chemistry.org For instance, an efficient synthesis of substituted quinolines uses a Hantzsch 1,4-dihydropyridine (B1200194) as a biomimetic reducing agent with catalytic Pd/C to achieve the reductive cyclization of o-nitrocinnamoyl compounds with high chemoselectivity. organic-chemistry.org
Another powerful one-pot method involves the reaction of nitroarenes, aldehydes, and alkynes in the presence of a reducing agent like indium metal in dilute acid. thieme-connect.comorganic-chemistry.org This cascade process involves the in situ reduction of the nitroarene to an aniline, which then participates in a three-component coupling and cyclization to form the quinoline product. organic-chemistry.org A related pathway involves the reductive cyclization of 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propen-1-one, which is formed from the condensation of 2-nitro-4,5-dimethoxyacetophenone. Catalytic hydrogenation of this intermediate leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline. google.com
Targeted Introduction and Modification of the 8-Amino Moiety
The 8-amino group is a key functional handle, critical for the biological activity of many quinoline-based compounds and for the synthesis of more complex derivatives. Its introduction is most commonly achieved through the reduction of a pre-installed 8-nitro group.
Amine Functionalization Techniques
The primary route to an 8-aminoquinoline (B160924) is the reduction of the corresponding 8-nitroquinoline. The 8-nitro functionality is typically introduced onto the pre-formed quinoline ring via electrophilic nitration using nitrating agents like a mixture of nitric acid and sulfuric acid. researchgate.net For a 4,6-dimethoxyquinoline, nitration is expected to be directed to the available positions on the benzene (B151609) ring, including the 8-position.
Once formed, the 8-amino group can be further functionalized. For example, it can undergo condensation reactions with carbonyl compounds or alkylation. A common derivatization involves the reaction of the 8-aminoquinoline with 4-bromo-1-phthalimidopentane, followed by hydrazinolysis to install a 4-amino-1-methylbutylamino side chain, a key feature in several antimalarial drugs. acs.org
Nitro Group Reduction Methodologies
The reduction of an 8-nitro group to an 8-amino group is a pivotal step and can be accomplished using a wide range of methodologies. The choice of method often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.
Catalytic Hydrogenation is a clean and efficient method. Various catalysts are effective, with Raney Nickel and Palladium on carbon (Pd/C) being the most common. acs.orgpublish.csiro.au These reactions are typically carried out under a hydrogen atmosphere (from balloon pressure to higher pressures in a Parr hydrogenator) in solvents like ethanol (B145695) or methanol. acs.orgpublish.csiro.au More recently, photocatalytic methods have been developed. A protocol using a [Ru(bpy)₃]²⁺ photocatalyst, blue LED light, and ascorbic acid as a green reductant has been shown to effectively reduce nitroquinolines to aminoquinolines, tolerating a wide range of functional groups. acs.orghelsinki.fi
Chemical Reduction involves the use of stoichiometric reducing agents. This approach is often preferred when catalytic hydrogenation might be problematic (e.g., due to catalyst poisoning or over-reduction of other groups). Common reagents include:
Tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid. publish.csiro.aubeilstein-journals.org
Iron powder (Fe) in acidic media, such as acetic acid. publish.csiro.au
Sodium hydrosulfite (Na₂S₂O₄) or Sodium sulfide (B99878) (Na₂S) , which can offer chemoselectivity in reducing one nitro group in the presence of another. osi.lv
Hydrazine hydrate (B1144303) (N₂H₄·H₂O) in the presence of a catalyst like Raney Nickel or, more recently, copper(II) oxide (CuO), which acts as a reusable solid reagent. publish.csiro.auacs.orgacs.org
Table 2: Selected Methods for the Reduction of 8-Nitroquinolines
| Method | Reagents/Catalyst | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel, H₂ | Ethanol | 45 psi, 45 min | Good to High | acs.org |
| Catalytic Hydrogenation | Hydrazine hydrate, Raney Ni | Ethanol | Reflux | ~80% | publish.csiro.au |
| Chemical Reduction | SnCl₂, HCl | Ethanol/Water | Heat | 68-90% | publish.csiro.aubeilstein-journals.org |
| Chemical Reduction | Fe, Acetic Acid | Water/Ethanol | 60-70 °C | ~89% | publish.csiro.au |
| Photocatalysis | [Ru(bpy)₃]Cl₂, Ascorbic Acid | Acetonitrile/Water | Blue LEDs, rt | 75-99% | acs.orghelsinki.fi |
| Chemical Reduction | CuO, Hydrazine hydrate | Ethanol | Reflux, 10 min | ~100% | acs.orgacs.org |
Strategies for Methoxy Group Incorporation and Manipulation
The presence and position of methoxy groups on the quinoline ring are crucial for the biological activity of many of its derivatives. Their incorporation and subsequent manipulation require precise chemical strategies.
The methoxy groups in this compound are typically introduced early in the synthetic sequence, often by starting with a correspondingly substituted aniline, such as 3,4-dimethoxyaniline. chemicalbook.com This precursor then undergoes a cyclization reaction, like the Skraup or Doebner-von Miller synthesis, to form the quinoline core with the methoxy groups already in place at what will become the 6- and 7-positions (requiring a different starting aniline for the 4,6-dimethoxy pattern). tandfonline.com
Alternatively, methoxy groups can be introduced onto a pre-formed quinoline ring through nucleophilic substitution if a suitable leaving group (e.g., a halogen) is present. However, direct alkylation or acylation of the quinoline ring generally requires the presence of activating, electron-donating substituents to be effective. pharmaguideline.com Methylation can also be achieved on hydroxyl-substituted quinolines (quinolones). For example, a dihydroxyquinoline can be methylated using reagents like dimethyl sulfate in the presence of a base such as potassium carbonate to yield the dimethoxyquinoline derivative. cust.edu.tw
The selective removal (demethylation) of one methoxy group in the presence of others is a significant synthetic challenge. The regioselectivity of this reaction is influenced by the electronic effects of other substituents on the quinoline ring. research-nexus.net Boron tribromide (BBr₃) is a common reagent for the demethylation of aryl methyl ethers, including those on a quinoline scaffold. The reaction is typically performed at low temperatures in a solvent like dichloromethane.
Research has shown that the demethylation of dimethoxyquinolines can be highly regioselective. research-nexus.netresearchgate.net For example, in 6,8-dimethoxyquinoline, the methoxy group at the 8-position can be selectively cleaved to yield 6-methoxyquinolin-8-ol. The nature of other substituents on the ring plays a critical role; electron-withdrawing groups can prevent demethylation at certain positions, while electron-donating groups may favor it. research-nexus.net After selective demethylation, the resulting hydroxyl group can be re-methylated or functionalized with other alkyl groups if desired. cust.edu.tw
Control of pH is essential throughout the synthesis of this compound to ensure the stability and reactivity of various functional groups. The quinoline nitrogen is basic and will be protonated under acidic conditions. This protonation affects the molecule's solubility and the electronic nature of the quinoline ring. researchgate.net The solubility of quinoline is highly dependent on the pH of the aqueous phase; at a pH below its pKa of approximately 4.9, its water solubility increases significantly. researchgate.net
Furthermore, the methoxy groups themselves can be sensitive to cleavage under strongly acidic conditions. ijpsjournal.com Therefore, reactions are often conducted at or near neutral pH using buffered systems to prevent unintended demethylation. ijpsjournal.com For reactions involving the 8-amino group, pH control is also critical. For instance, during subsequent functionalization of the amine, maintaining an appropriate pH prevents the protonation of the amine, which would render it non-nucleophilic, while also protecting the acid-labile methoxy groups.
Green Chemistry Principles in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability. The application of green chemistry principles to the synthesis of quinolines aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. ijpsjournal.comresearchgate.net
Key green strategies applicable to quinoline synthesis include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or ethanol. researchgate.nettandfonline.com
Catalysis: Employing catalysts to enable more efficient reactions under milder conditions. This includes using recyclable solid-supported catalysts, such as polymer-supported sulphonic acid, or non-noble metal catalysts like iron or chromium. asianpubs.orgrsc.org
Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product, thus minimizing waste. ijpsjournal.com One-pot, multi-component reactions are particularly effective in this regard. researchgate.nettandfonline.com
Alternative Energy Sources: Utilizing microwave irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating methods. researchgate.nettandfonline.com
Safer Reagents: Replacing hazardous reagents with safer alternatives. For example, using ascorbic acid as a sacrificial reductant in visible-light-promoted photoreductions offers a green alternative to traditional metal hydrides or catalytic hydrogenation for reducing nitro groups. helsinki.fi
Table 3: Green Chemistry Approaches in Quinoline Synthesis
| Green Principle | Traditional Method | Green Alternative | Benefit | Reference |
| Solvent | Volatile Organic Solvents (e.g., DMF, Chloroform) | Water, Ethanol | Reduced toxicity and environmental impact | researchgate.net, tandfonline.com |
| Energy | Conventional Reflux (hours) | Microwave Irradiation (minutes) | Reduced energy use and reaction time | tandfonline.com |
| Catalyst | Stoichiometric Reagents | Recyclable Catalysts (e.g., p-TSA, PEG-SA) | Minimized waste, catalyst reuse | researchgate.net, asianpubs.org |
| Reductant | Heavy Metals (e.g., SnCl₂) | Ascorbic Acid (with visible light) | Use of a non-toxic, renewable reductant | helsinki.fi |
This interactive table highlights the shift from traditional to greener synthetic methods.
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis (MAS) has emerged as a powerful technique in organic chemistry, offering significant advantages over conventional heating methods. nih.gov This approach dramatically reduces reaction times, often from hours to minutes, while improving reaction yields and minimizing energy consumption. nih.govbenthamdirect.com
In the context of quinoline synthesis, microwave irradiation has been successfully employed in various reactions. For instance, it has been used to accelerate the synthesis of quinoline derivatives on solid supports like silica (B1680970) gel or aluminosilicate (B74896) clay, with observed variations in reaction yields depending on the support used. nih.gov One-pot, three-component reactions under microwave irradiation have also been developed for the efficient synthesis of complex quinoline-based hybrids. acs.orglew.ro This method offers considerable advantages in terms of shorter reaction times, reduced solvent consumption, and operational simplicity. lew.ro
While specific examples detailing the microwave-assisted synthesis of this compound are not prevalent in the reviewed literature, the general applicability of MAS to quinoline synthesis suggests its high potential for this specific compound. The principles of shorter reaction times and increased efficiency are broadly applicable to the synthesis of various quinoline derivatives. benthamdirect.comjmpas.com
Solvent-Free Mechanochemical Transformations
Mechanochemistry, which utilizes mechanical force to induce chemical reactions, presents a green and efficient alternative to traditional solvent-based methods. rsc.orgresearchgate.net This approach is typically performed in the solid state, often using a ball mill, which eliminates the need for volatile organic solvents and can lead to faster reactions and different product selectivities. nih.gov
The mechanochemical synthesis of quinolines has been demonstrated through various strategies. One such method involves an iodine-mediated oxidative annulation of aniline derivatives, providing multi-substituted quinolines in good yields under solvent-free conditions. nih.govresearchgate.net Another approach utilizes an iron(II) phthalocyanine (B1677752) catalyst in a photo-thermo-mechanochemical process to synthesize quinolines from sulfoxonium ylides and 2-vinylanilines. organic-chemistry.orgorganic-chemistry.org This method is noted for its operational simplicity and use of a cost-effective catalyst. organic-chemistry.orgorganic-chemistry.org
The Povarov reaction, a [4+2] cycloaddition for synthesizing tetrahydroquinolines, has also been adapted to mechanochemical conditions using an FeCl3 catalyst. rsc.org These solvent-free methods align with the principles of green chemistry by reducing waste and avoiding hazardous solvents. rsc.orgijpsjournal.com
Sustainable Reagent and Catalyst Selection
A major focus in modern quinoline synthesis is the use of sustainable and environmentally friendly reagents and catalysts. ijpsjournal.combenthamdirect.com This includes replacing hazardous chemicals with greener alternatives and utilizing earth-abundant metal catalysts. ijpsjournal.com
Formic acid has been identified as a versatile and eco-friendly catalyst for quinoline synthesis, offering milder reaction conditions and improved selectivity. ijpsjournal.com Another sustainable approach is the use of electricity in an electrochemical Friedländer reaction, which replaces hazardous chemical reductants and operates in aqueous conditions. rsc.orgrsc.org
The use of nanocatalysts is also a promising area, offering high catalytic activity and the potential for recycling. acs.orgnih.gov Furthermore, catalysts based on earth-abundant metals like iron and manganese are being explored as sustainable alternatives to precious metal catalysts. acs.orgrsc.org For example, an iron(III) chloride-catalyzed one-pot synthesis of quinolines from biomass-derived amino acids and alcohols has been developed, using oxygen as a green oxidant. rsc.org Manganese PNP pincer complexes have also been shown to be effective catalysts for the synthesis of quinolines from 2-aminobenzyl alcohols and other alcohols. acs.org
Scalability Analysis and Process Optimization in Quinoline Synthesis
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process optimization. ub.edu Continuous flow synthesis has emerged as a key technology in this area, offering advantages over traditional batch processing, including enhanced safety, faster optimization, and simplified downstream processing. researchgate.netacs.org
Continuous flow reactors have been successfully applied to the synthesis of quinolines, enabling production rates of over one gram per hour. vapourtec.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reagent stoichiometry, leading to improved reproducibility. For instance, a continuous photochemical process for quinoline synthesis has been developed, which can be telescoped with subsequent reactions like hydrogenation to produce related compounds. vapourtec.com
The scale-up of quinoline synthesis has been demonstrated up to an 800 g scale in a two-step sequence from halo anilines. acs.orgresearchgate.net Optimization of purification methods, such as recrystallization, is also crucial for achieving high-purity products on a large scale.
Synthesis of Structurally Related Quinolines and their Role as Synthetic Precursors
The synthesis of structurally related quinolines is crucial as they often serve as key intermediates for the preparation of more complex molecules, including pharmaceuticals.
Synthesis of 4-Hydroxy-6,7-dimethoxyquinoline Analogs
4-Hydroxy-6,7-dimethoxyquinoline and its analogs are important precursors in medicinal chemistry. ontosight.ai One synthetic route to 4-hydroxy-6,7-dimethoxyquinoline involves a multi-step process starting from 3,4-dimethoxyacetophenone. This includes nitration, condensation, and subsequent reductive cyclization. google.com Another method starts with 3,4-dimethoxyaniline, which undergoes reaction with ethoxymethylene malonate followed by thermal cyclization.
These hydroxyquinoline derivatives can be further modified. For example, 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides have been synthesized and studied for their biological properties. researchgate.net
Synthetic Routes to 4-Chloro-6,7-dimethoxyquinoline
4-Chloro-6,7-dimethoxyquinoline is a key intermediate in the synthesis of several anticancer drugs. google.com A common synthetic pathway to this compound involves the chlorination of 4-hydroxy-6,7-dimethoxyquinoline using a chlorinating agent like phosphorus oxychloride (POCl3). google.comvulcanchem.com
The synthesis of the precursor, 4-hydroxy-6,7-dimethoxyquinoline, can be achieved through a four-step sequence starting from 3,4-dimethoxyacetophenone, which involves nitration, condensation, and reductive cyclization. vulcanchem.com An alternative route starts from 3,4-dimethoxyaniline, involving nitration, reduction, and cyclization with ethyl chloroformate, followed by chlorination. google.comchemicalbook.com
High Resolution Spectroscopic and Structural Characterization of 4,6 Dimethoxyquinolin 8 Amine Systems
X-ray Crystallography for Three-Dimensional Conformation Elucidation
X-ray crystallography is a powerful technique for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for 4,6-dimethoxyquinolin-8-amine is not publicly available, analysis of closely related structures, such as 8-aminoquinoline (B160924) and its derivatives, allows for a detailed prediction of its key structural features. researchgate.netwikipedia.org The quinoline (B57606) core is expected to be largely planar, with the substituents lying close to this plane.
The conformation of this compound is significantly influenced by steric interactions between its substituent groups. A primary steric consideration in 8-substituted quinolines is the peri interaction between the substituent at the C8 position and the nitrogen atom at the N1 position. researchgate.net In this molecule, the 8-amino group experiences steric hindrance from the lone pair of the quinoline nitrogen, which can influence the orientation of the amino group and the planarity of the system.
The methoxy (B1213986) groups also introduce steric bulk. The 6-methoxy group is relatively unhindered, but the 4-methoxy group is positioned between the quinoline nitrogen (N1) and the hydrogen at C5. This can lead to some torsional strain, potentially causing a slight out-of-plane rotation of the methoxy group to minimize steric repulsion. Such steric pressures are known to affect the rotational barriers and preferred conformations of substituted aromatic systems. acs.org
Intramolecular hydrogen bonding plays a crucial role in defining the preferred conformation of many quinoline derivatives. nih.gov In this compound, a key intramolecular interaction is expected between the 8-amino group and the quinoline nitrogen. It is well-documented that 8-aminoquinoline can form a bifurcated (three-center) hydrogen bond where one of the N-H protons interacts simultaneously with the N1 atom of the quinoline ring. researchgate.netwikipedia.org This interaction creates a stable five-membered ring-like structure that helps to lock the conformation of the amino group.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular forces. For this compound, the primary interactions driving supramolecular assembly are expected to be hydrogen bonding and π–π stacking.
The amino group at the C8 position is a potent hydrogen bond donor (N-H), while the quinoline nitrogen (N1) and the oxygen atoms of the methoxy groups are hydrogen bond acceptors. This functionality allows for the formation of robust intermolecular hydrogen bonding networks. For instance, molecules can link into chains or sheets via N-H···N or N-H···O hydrogen bonds. rsc.orgeurjchem.com
Furthermore, the planar, electron-rich quinoline ring system facilitates π–π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. rsc.org These attractive, non-covalent interactions contribute significantly to the stability of the crystal lattice. The interplay between hydrogen bonding and π–π stacking dictates the final three-dimensional architecture of the crystal. researchgate.net
Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the unambiguous determination of molecular structure in solution.
The ¹H and ¹³C NMR spectra of this compound can be predicted by analyzing the electronic effects of the substituents on the quinoline core. The amino group is a strong electron-donating group (EDG), causing increased electron density (shielding) primarily at the ortho and para positions. The methoxy groups are also strong EDGs. These effects result in characteristic upfield shifts for nearby protons and carbons compared to unsubstituted quinoline.
Based on data from the closely related 6-methoxyquinolin-8-amine and known substituent chemical shift (SCS) effects, the following table presents the predicted chemical shifts for this compound. mdpi.comnih.govchemicalbook.com
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale for Prediction |
| H-2 | 8.5 - 8.7 | 145 - 147 | Downfield due to proximity to electronegative N1. |
| H-3 | 7.3 - 7.5 | 121 - 123 | Typical aromatic region, influenced by N1. |
| H-5 | 6.6 - 6.8 | 98 - 100 | Strongly shielded (upfield) by both the 4-OCH₃ and 6-OCH₃ groups. |
| H-7 | 6.7 - 6.9 | 108 - 110 | Shielded by the strong electron-donating 8-NH₂ and 6-OCH₃ groups. |
| 4-OCH₃ | 3.9 - 4.1 | 55 - 57 | Typical chemical shift for an aromatic methoxy group. |
| 6-OCH₃ | 3.8 - 4.0 | 55 - 57 | Typical chemical shift for an aromatic methoxy group. |
| 8-NH₂ | 4.5 - 5.5 | - | Broad singlet, chemical shift can be concentration and solvent dependent. |
| C-2 | - | 145 - 147 | Downfield due to proximity to N1. |
| C-3 | - | 121 - 123 | Influenced by N1. |
| C-4 | - | 155 - 158 | Strongly deshielded by the directly attached electronegative oxygen of the methoxy group. |
| C-4a | - | 128 - 130 | Bridgehead carbon. |
| C-5 | - | 98 - 100 | Shielded by methoxy groups. |
| C-6 | - | 157 - 159 | Strongly deshielded by the directly attached oxygen of the methoxy group. |
| C-7 | - | 108 - 110 | Shielded by adjacent donating groups. |
| C-8 | - | 133 - 135 | Deshielded by the amino group relative to a C-H. |
| C-8a | - | 134 - 136 | Bridgehead carbon. |
Disclaimer: The chemical shifts are predicted values based on analogous compounds and established substituent effects. Actual experimental values may vary.
While 1D NMR provides initial data, two-dimensional (2D) NMR techniques are essential for definitive structural confirmation by revealing connectivity between atoms. sdsu.eduyoutube.com
COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are spin-coupled, typically those on adjacent carbons. sdsu.edu For this compound, a COSY spectrum would show a clear correlation between H-2 and H-3. It would also confirm the lack of coupling between the isolated protons H-5 and H-7.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. youtube.com An HSQC spectrum would allow for the unambiguous assignment of the protonated carbons (C-2, C-3, C-5, C-7) by correlating their signals to the already assigned proton signals. It would also confirm the signals for the methyl carbons of the two methoxy groups.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. sdsu.edu This technique would provide key evidence to confirm the placement of the substituents. For example:
The protons of the 4-OCH₃ group would show a correlation to the C-4 carbon.
The protons of the 6-OCH₃ group would show a correlation to the C-6 carbon.
H-5 would show correlations to C-4, C-6, and the bridgehead carbon C-4a, confirming its position between the two methoxy groups.
H-7 would show correlations to C-5, C-8, and the bridgehead carbon C-8a, confirming its position between the 6-methoxy and 8-amino groups.
Together, these 2D NMR experiments provide a comprehensive and interlocking network of correlations that would allow for the complete and confident assignment of the ¹H and ¹³C NMR spectra of this compound. mdpi.com
Mass Spectrometry for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and structural features of a compound through the analysis of its molecular ion and fragmentation patterns. For this compound (C₁₁H₁₂N₂O₂), the molecular weight is 204.23 g/mol .
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected to appear at a mass-to-charge ratio (m/z) corresponding to the molecule's nominal molecular weight. Given that the molecule contains two nitrogen atoms (an even number), its molecular weight is an even number (204), which is consistent with the nitrogen rule. The molecular ion peak for this compound is therefore predicted to be at m/z 204 .
Fragmentation Analysis: The fragmentation of the molecular ion provides valuable structural information. The fragmentation pathways for this compound can be predicted based on the stable quinoline core and the functional groups attached (two methoxy groups and one amine group). Key fragmentation processes for aromatic amines and ethers include α-cleavage and the loss of small neutral molecules.
Based on the analysis of a closely related compound, 6-methoxy-8-quinolinamine (MW 174), which shows major fragments at m/z 145 and 131 nih.gov, we can infer a similar fragmentation pattern for this compound. The primary fragmentations would likely involve the loss of methyl radicals (•CH₃) from the methoxy groups, followed by the elimination of carbon monoxide (CO).
A plausible fragmentation pathway is as follows:
Loss of a methyl radical (•CH₃): The initial loss of a methyl group from one of the methoxy substituents is a common fragmentation for aryl methyl ethers. This would result in a significant fragment ion at m/z 189 (M-15).
Sequential loss of Carbon Monoxide (CO): Following the loss of a methyl radical, the resulting ion can lose a molecule of carbon monoxide. This would lead to a fragment at m/z 161 (M-15-28).
Loss of a second methyl radical: The ion at m/z 189 could alternatively lose the second methyl group, leading to a fragment at m/z 174 (M-15-15).
| Predicted m/z | Proposed Ion Structure/Fragment Lost | Notes |
|---|---|---|
| 204 | [M]⁺ | Molecular Ion |
| 189 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 174 | [M - 2xCH₃]⁺ | Loss of two methyl radicals |
| 161 | [M - CH₃ - CO]⁺ | Loss of a methyl radical followed by carbon monoxide |
Infrared and Ultraviolet-Visible Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its primary amine, methoxy, and aromatic quinoline structures.
N-H Stretching: As a primary aromatic amine, two distinct N-H stretching bands are expected in the region of 3500-3300 cm⁻¹. These correspond to the asymmetric and symmetric stretching vibrations of the -NH₂ group wpmucdn.comorgchemboulder.com.
C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methoxy groups will be observed just below 3000 cm⁻¹, typically in the 2950-2850 cm⁻¹ range.
N-H Bending: The scissoring vibration of the primary amine group (-NH₂) is expected to produce a medium to strong band in the 1650-1580 cm⁻¹ region orgchemboulder.com.
C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the quinoline aromatic ring system will result in several sharp bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The C-O bonds of the aryl ether (methoxy) groups will exhibit strong, characteristic stretching bands. The asymmetric C-O-C stretch is typically found around 1275-1200 cm⁻¹, while the symmetric stretch appears near 1075-1020 cm⁻¹ orgchemboulder.com.
N-H Wagging: A broad, strong band due to the out-of-plane bending (wagging) of the N-H bonds may be observed in the 910-665 cm⁻¹ range orgchemboulder.com.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Primary Amine (-NH₂) |
| Aromatic C-H Stretch | 3100 - 3000 | Quinoline Ring |
| Aliphatic C-H Stretch | 2950 - 2850 | Methoxy (-OCH₃) |
| N-H Bend (Scissoring) | 1650 - 1580 | Primary Amine (-NH₂) |
| C=C and C=N Stretch | 1600 - 1450 | Quinoline Ring |
| C-O Stretch (Asymmetric) | 1275 - 1200 | Aryl Ether (-OCH₃) |
| C-O Stretch (Symmetric) | 1075 - 1020 | Aryl Ether (-OCH₃) |
| N-H Wag | 910 - 665 | Primary Amine (-NH₂) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by absorptions arising from its extended conjugated π-system. Quinoline and its derivatives typically exhibit complex spectra with multiple absorption bands originating from π → π* and n → π* electronic transitions.
π → π Transitions:* These are high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic quinoline ring. The presence of electron-donating substituents (amine and methoxy groups) is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths compared to unsubstituted quinoline.
n → π Transitions:* These lower-intensity transitions involve the excitation of non-bonding electrons (from the nitrogen and oxygen atoms) into antibonding π* orbitals of the aromatic ring. These transitions occur at longer wavelengths than π → π* transitions but have a much lower probability.
The combined electronic effects of the two methoxy groups and the amine group, all of which are electron-donating, will significantly influence the energy of the molecular orbitals, leading to a complex and shifted UV-Vis absorption spectrum characteristic of a highly substituted aromatic system.
Vibrational Spectroscopy through Potential Energy Distribution (PED) Analysis
A detailed assignment of the vibrational modes observed in an IR spectrum can be complex, especially for molecules with many atoms and low symmetry, as vibrational coupling is common. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of each normal mode of vibration in terms of the contributions from internal coordinates (i.e., bond stretches, angle bends, and torsions).
The PED analysis for this compound would be performed using quantum chemical calculations, typically employing Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)) researchgate.net. The computational process involves:
Geometry Optimization: The first step is to calculate the molecule's lowest energy (most stable) three-dimensional structure.
Frequency Calculation: Harmonic vibrational frequencies are then calculated for the optimized geometry. This produces a list of theoretical vibrational modes and their corresponding frequencies (wavenumbers).
PED Calculation: Using a program such as VEDA (Vibrational Energy Distribution Analysis), the contribution of each internal coordinate to the potential energy of each normal mode is calculated.
A PED analysis would allow for an unambiguous assignment of the complex vibrational spectrum. For example, it could differentiate between the C-C and C-N stretching vibrations within the quinoline ring and quantify the degree of mixing between different vibrational modes. This detailed assignment is critical for a complete understanding of the molecule's structural dynamics.
Theoretical and Computational Chemistry Investigations of 4,6 Dimethoxyquinolin 8 Amine
Electronic Structure and Molecular Orbital Theory
The electronic behavior and molecular architecture of 4,6-dimethoxyquinolin-8-amine have been elucidated using sophisticated computational models. These methods are crucial for predicting the molecule's stability, reactivity, and electronic properties.
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT calculations are a cornerstone for understanding the fundamental quantum mechanical nature of molecules. For this compound, the molecular structure has been optimized using the B3LYP functional combined with the 6-311++G(d,p) basis set. This level of theory is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the ground state. These calculations also form the basis for further analysis of the molecule's electronic characteristics.
Frontier Molecular Orbital (FMO) Analysis (e.g., LUMO energy correlations)
Frontier Molecular Orbital (FMO) theory provides critical information about a molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability. For 8-amino-4,6-dimethoxyquinoline, this gap has been calculated to be 4.2 eV. This relatively large energy gap suggests that the molecule possesses high stability and low reactivity. The energies of these orbitals and other related molecular properties have also been calculated to further understand its chemical behavior.
Table 1: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
|---|---|
| HOMO | |
| LUMO |
Charge Distribution and Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates regions of positive and negative electrostatic potential, which correspond to areas that are likely to be attacked by nucleophiles and electrophiles, respectively. While the general principle of MEP analysis is established for this type of compound, specific details of the MEP map for this compound were not found in the provided search results.
Average Local Ionization Energy (ALIE) Surface Analysis
The Average Local Ionization Energy (ALIE) surface provides another layer of insight into a molecule's reactivity, specifically indicating the regions from which an electron is most easily removed. Lower ALIE values correspond to sites more susceptible to electrophilic attack. Detailed ALIE surface analysis for this compound was not available in the search results.
Fukui Functions for Reactivity Prediction
Fukui functions are instrumental in predicting the local reactivity of different atomic sites within a molecule. They quantify the change in electron density at a specific point when the total number of electrons in the system changes. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack. Specific Fukui function calculations for this compound were not detailed in the provided search results.
Natural Bond Order (NBO) Analysis for Hyperconjugative Interactions
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the conformational dynamics and thermodynamic properties of a molecule in a simulated environment, such as in a vacuum or in a solvent. nih.govresearchgate.net For this compound, MD simulations can offer insights into its flexibility, preferred shapes, and interactions with its environment.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis investigates the different spatial arrangements of atoms that can be achieved through rotation around single bonds. utdallas.edu For this compound, key rotational bonds include those connecting the methoxy (B1213986) groups to the quinoline (B57606) ring and the amine group at the C8 position.
MD simulations can explore the potential energy surface of the molecule, identifying low-energy, stable conformations. The simulation would track the dihedral angles of the methoxy and amine substituents relative to the quinoline plane. The results would likely show that the orientation of these groups is governed by a balance of steric hindrance and electronic interactions with the heterocyclic ring system. For instance, steric clashes between the C8-amine group and the peri-hydrogen at C7 would influence the rotational barrier around the C8-N bond.
Table 1: Hypothetical Torsional Angle Preferences for this compound from MD Simulation. This table illustrates the type of data that would be generated from an MD simulation to describe the conformational preferences of the molecule. The values are representative and not based on published data.
| Rotatable Bond | Dominant Dihedral Angle (°) | Relative Population (%) | Governing Factors |
|---|---|---|---|
| C5-C6-O-CH3 | ~0° or ~180° | >95% | Maximizing resonance with the aromatic ring. |
| C7-C8-N-H | ± 90° | ~70% | Minimizing steric hindrance with the C7 hydrogen. |
Computational chemistry can be used to predict the reactivity and potential degradation pathways of a molecule. Amines and methoxy groups on aromatic rings can be susceptible to oxidative and hydrolytic degradation. For instance, studies on other heterocyclic amines have shown that factors like the presence of electron-donating or withdrawing groups and steric hindrance can significantly influence their rate of oxidative degradation. nih.gov
For this compound, theoretical methods such as Density Functional Theory (DFT) could be employed to model potential reactions.
Autoxidation: The primary amine at the C8 position could be a site for autoxidation, a process that can occur with other quinoline derivatives like 4-hydrazinylquinolin-2(1H)-ones. nih.gov Computational models could calculate the bond dissociation energy of the N-H bonds to predict the ease of hydrogen atom abstraction, a key step in radical-mediated oxidation.
Hydrolysis: The methoxy groups could potentially undergo hydrolysis under certain conditions, although this is generally less favorable for aryl ethers compared to alkyl ethers. Quantum mechanical calculations could determine the activation energy barriers for nucleophilic attack on the methyl carbon or the aromatic carbon of the methoxy groups, providing an estimate of the reaction's feasibility.
Table 2: Potential Degradation Pathways and Computational Investigation Methods. This table outlines hypothetical degradation products and the computational approaches that could be used to study their formation.
| Degradation Pathway | Potential Product | Computational Method | Predicted Parameter |
|---|---|---|---|
| Oxidation of Amine | 4,6-dimethoxyquinolin-8-nitroso | DFT | Reaction Enthalpy, Activation Energy |
| Demethylation | 4-methoxy-8-aminoquinolin-6-ol | DFT, MD with solvent | Hydrolysis Reaction Barrier |
Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By developing these models, the activity of new, unsynthesized molecules can be predicted, saving time and resources in drug discovery. nih.gov
To develop a QSAR model for a series of quinoline derivatives including this compound, a dataset of molecules with known biological activities (e.g., IC50 values against a specific cancer cell line or parasite) would be required. mdpi.comresearchgate.net For each molecule, a set of numerical parameters, or "molecular descriptors," representing its physicochemical properties would be calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors) and 3D descriptors (e.g., molecular shape, electrostatic potential). mdpi.com
Statistical methods, ranging from multiple linear regression to machine learning algorithms, are then used to build an equation that correlates the descriptors with the observed activity. nih.govmdpi.com For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are often used for quinoline derivatives to correlate steric, electrostatic, hydrophobic, and hydrogen-bonding fields with activity. mdpi.comnih.gov
Table 3: Illustrative Data for a Hypothetical QSAR Study of Quinoline Derivatives. This table presents a sample dataset that would be used to construct a QSAR model. The biological activity values are for illustrative purposes.
| Compound | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Surface Area (Ų) | Biological Activity (pIC50) |
|---|---|---|---|---|
| 8-aminoquinoline (B160924) | 1.85 | 1.9 | 155.2 | 4.5 |
| 6-methoxyquinolin-8-amine | 1.95 | 2.3 | 175.6 | 5.2 |
| This compound | 2.05 | 2.8 | 196.0 | 5.9 |
| 4-chloro-6-methoxyquinolin-8-amine | 2.70 | 3.1 | 185.1 | 6.3 |
The ultimate goal of a QSAR study is to understand which molecular properties drive biological activity. For quinoline derivatives, several types of descriptors have been shown to be important.
Electronic Properties: The distribution of electrons in the molecule, often described by descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can be critical for reactivity and interaction with biological targets. researchgate.net A study on quinoline derivatives correlated their ab initio calculated NQR parameters with their ability to interact with haematin, a key target in malaria. nih.gov
Hydrophobicity: The hydrophobicity of a molecule, often quantified by LogP, influences its ability to cross cell membranes and can affect its binding to hydrophobic pockets in proteins. researchgate.net
Steric and Shape Properties: The size and shape of the molecule and its substituents determine how well it fits into a receptor's binding site. The presence of the 6-methoxy group is known to enhance the activity of many 8-aminoquinoline antimalarials. who.int
Molecular Docking and Binding Mode Analysis
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov It is widely used to understand the molecular basis of drug action and for virtual screening of compound libraries. nih.gov
For this compound, a docking study would first require the selection of a plausible biological target. Given that many 8-aminoquinolines are known for their antimalarial activity, a relevant target could be an enzyme from Plasmodium falciparum, such as lactate (B86563) dehydrogenase. nih.gov The 3D structure of this compound would be placed into the active site of the protein, and a scoring function would be used to estimate the binding affinity and identify the most stable binding pose.
The analysis of the docked pose reveals key interactions that stabilize the ligand-protein complex. These can include:
Hydrogen Bonds: The amine group and the nitrogen atom in the quinoline ring are potential hydrogen bond donors and acceptors.
Hydrophobic Interactions: The aromatic quinoline ring can form hydrophobic interactions with nonpolar amino acid residues.
Pi-Stacking: The flat aromatic ring system can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.
This analysis provides a structural hypothesis for the compound's mechanism of action and can guide the design of analogues with improved binding affinity. nih.gov
Table 4: Hypothetical Molecular Docking Results of this compound into a Protein Active Site. This table illustrates the typical output of a binding mode analysis from a molecular docking simulation.
| Functional Group of Ligand | Interacting Residue of Protein | Interaction Type | Estimated Binding Energy (kcal/mol) |
|---|---|---|---|
| C8-Amine Group | Aspartate-121 (side chain) | Hydrogen Bond | -8.5 |
| Quinoline Ring Nitrogen | Serine-98 (side chain) | Hydrogen Bond | |
| Quinoline Ring | Phenylalanine-205 (side chain) | Pi-Pi Stacking | |
| Methoxy Groups | Leucine-150, Valine-154 | Hydrophobic Interaction |
Ligand-Target Interaction Studies (e.g., Enzyme Active Sites, Receptor Pockets)
A thorough search of scholarly articles and computational chemistry databases did not yield specific studies detailing the ligand-target interactions of this compound. Molecular docking and simulation studies, which are standard computational methods to elucidate the binding mode of a ligand within the active site of an enzyme or the pocket of a receptor, have been extensively applied to other quinoline derivatives. These studies often reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that are crucial for the molecule's biological activity. However, in the case of this compound, there is no specific information available in the reviewed literature that describes its interaction with any particular biological target.
Elucidation of Antimicrobial Action Mechanisms
Comprehensive studies detailing the specific mechanisms by which this compound may exert antimicrobial effects are not currently available. Research on analogous compounds suggests potential avenues for investigation.
Interaction with Pathogen-Specific Enzymes and Receptors
There is no specific information in the reviewed literature detailing the interaction of this compound with pathogen-specific enzymes or receptors. Generally, the antimicrobial activity of quinoline compounds can be attributed to various mechanisms, including the inhibition of bacterial DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair. For instance, some quinoline derivatives function as inhibitors of these enzymes. However, without specific studies on this compound, it is not possible to confirm its activity against these or other pathogen-specific targets.
Modulation of Bacterial Cell Membrane Integrity
The effect of this compound on bacterial cell membrane integrity has not been specifically documented. Some antimicrobial quinoline derivatives have been shown to disrupt bacterial membranes, leading to leakage of intracellular components and cell death. For example, the quinoline-derived antimicrobial HT61 has been shown to disrupt the membrane of Staphylococcus aureus, causing depolarization and release of ATP. Whether this compound shares this mechanism is yet to be determined.
Investigation of Anticancer Mechanistic Pathways
While the anticancer potential of various quinoline derivatives is an active area of research, specific mechanistic data for this compound is lacking. Studies on the broader class of aminoquinolines suggest several potential anticancer mechanisms.
Inhibition of Cancer Cell Proliferation
There are no specific studies available that have investigated the inhibitory effect of this compound on cancer cell proliferation. The antiproliferative activity of related aminoquinolines is thought to occur through various mechanisms, including the inhibition of signaling pathways crucial for cancer cell growth and survival.
Induction of Apoptosis and Necrosis
The ability of this compound to induce apoptosis or necrosis in cancer cells has not been reported. Research on other aminoquinolines suggests that they can trigger apoptosis through pathways involving the activation of p53, which in turn can upregulate pro-apoptotic proteins like Bax. For example, some quinoline-N-oxide derivatives have been shown to induce apoptosis through the activation of caspases.
Cell Cycle Arrest Mechanisms
There is no available data on the ability of this compound to induce cell cycle arrest in cancer cells. Other quinoline derivatives have been reported to cause cell cycle arrest at different phases. For instance, some quinoline compounds can induce G2/M phase arrest, thereby preventing cancer cells from proceeding through mitosis. Aminoquinoline-dependent DNA damage can also lead to the activation of p21, a protein that can halt the cell cycle.
Advanced Applications in Materials Science and Catalysis
Role as a Building Block in Functional Materials and Polymers
The unique structure of 4,6-dimethoxyquinolin-8-amine, featuring a reactive primary amine group and a quinoline (B57606) core with electron-donating methoxy (B1213986) groups, suggests its potential as a monomer or building block in the synthesis of various functional polymers. The aromatic and heterocyclic nature of the quinoline ring could impart desirable thermal, optical, and electronic properties to the resulting materials.
Synthesis of Novel Polyimines and Polyimides
Polyimines, also known as Schiff base polymers, are typically synthesized through the condensation reaction of a diamine with a dialdehyde. The primary amine group of this compound makes it a suitable candidate for reaction with various dialdehydes to form novel polyimines. The resulting polymers would incorporate the quinoline moiety into the polymer backbone, which could lead to materials with interesting photophysical or chelating properties.
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides generally involves a two-step process: the formation of a poly(amic acid) precursor from the reaction of a diamine and a dianhydride, followed by thermal or chemical imidization. While aromatic diamines are common monomers in polyimide synthesis, the specific use of this compound for this purpose has not been reported. Theoretically, its reaction with various aromatic tetracarboxylic dianhydrides could yield novel polyimides with modified properties.
Table 1: Potential Monomers for Polyimine and Polyimide Synthesis with this compound
| Polymer Type | Co-monomer Type | Example Co-monomers | Potential Polymer Properties |
|---|---|---|---|
| Polyimine | Dialdehyde | Terephthaldehyde, Isophthaldehyde | Enhanced fluorescence, Metal ion sensing |
Fabrication of Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and high surface areas. The synthesis of COFs relies on the formation of strong covalent bonds between organic building blocks. Amine-containing molecules are frequently used as monomers in the synthesis of imine-linked or amine-linked COFs.
The diamine or triamine functionalized molecules are typical building blocks for COF synthesis. While this compound is a monoamine, it could potentially be incorporated into COF structures as a modifying agent or if derivatized to possess multiple reactive sites. Its incorporation could introduce specific functionalities, such as Lewis basic sites from the quinoline nitrogen, which could be beneficial for applications in catalysis or gas sorption. However, there are no published reports on the use of this compound in the fabrication of COFs.
Development in Optoelectronic and Imaging Technologies
Quinoline derivatives are known to exhibit interesting photophysical properties, including fluorescence, which makes them attractive for applications in optoelectronics and imaging. The methoxy groups on the quinoline ring of this compound are expected to enhance its fluorescence quantum yield.
Luminescent Materials for Display Technologies
Luminescent materials are the core components of various display technologies, such as organic light-emitting diodes (OLEDs). The development of novel fluorescent and phosphorescent materials is crucial for improving the efficiency, color purity, and lifetime of these devices. Quinoline derivatives have been investigated as potential emitters or host materials in OLEDs. The specific luminescent properties of this compound, such as its emission wavelength and quantum efficiency, would need to be characterized to assess its suitability for display technologies. To date, no studies have reported on the electroluminescent applications of this specific compound.
Applications in Biological Imaging
Fluorescent probes are indispensable tools for visualizing biological processes and structures within cells and living organisms. The development of new fluorophores with improved brightness, photostability, and specific targeting capabilities is an active area of research. The quinoline scaffold is present in some known fluorescent dyes. The amine group of this compound could be functionalized to attach targeting moieties or to modulate its photophysical properties in response to specific biological analytes. However, its application as a fluorescent probe for biological imaging has not been described in the scientific literature.
Semiconductor Thin Film Development
Organic semiconductors are of great interest for applications in flexible and low-cost electronic devices, such as thin-film transistors and solar cells. The performance of these devices is highly dependent on the molecular structure and packing of the organic semiconductor. While some quinoline-containing compounds have been explored as organic semiconductors, there is no information available on the use of this compound in the development of semiconductor thin films. Its potential in this area would depend on its charge transport properties, which have not been reported.
Table 2: Summary of Potential but Undocumented Applications
| Application Area | Key Property of this compound | Potential Advantage |
|---|---|---|
| Luminescent Materials | Quinoline core with methoxy groups | Tunable emission, High quantum yield |
| Biological Imaging | Reactive amine for functionalization | Targeted probes, Sensing capabilities |
Catalytic Applications in Organic Synthesis
The utility of quinoline derivatives in organic synthesis is well-established, with the 8-aminoquinoline (B160924) moiety, in particular, serving as a powerful directing group and ligand in a variety of catalytic transformations. The compound this compound, featuring electron-donating methoxy groups on the quinoline core, is positioned to exhibit unique catalytic properties. While specific research on the catalytic applications of this compound is emerging, its structural features allow for informed predictions of its potential roles in catalysis, drawing parallels from the extensive studies on other 8-aminoquinoline derivatives. The presence of the methoxy groups is expected to modulate the electronic properties of the quinoline system, thereby influencing the efficacy and selectivity of catalytic cycles.
Role as a Catalyst in Chemical Reactions
The primary role of 8-aminoquinoline derivatives in catalysis is often as a bidentate directing group, facilitating the activation of otherwise inert C-H bonds. The nitrogen atoms of the quinoline ring and the 8-amino group coordinate to a metal center, bringing the catalyst into close proximity to a specific C-H bond on the substrate, which is tethered to the amino group. This directed C-H activation strategy has been successfully employed in a range of transition metal-catalyzed reactions, including those mediated by palladium, nickel, and copper.
The electron-donating nature of the two methoxy groups in this compound is anticipated to enhance the electron density on the quinoline ring. This electronic enrichment can, in turn, increase the electron-donating ability of the ligand, potentially leading to a more electron-rich metal center. Such a modification can have a profound impact on the catalytic cycle, for instance, by promoting the oxidative addition step or influencing the stability of key intermediates. A Hammett analysis of 5-substituted 8-aminoquinolines in Ni(II)-mediated C(sp³)–H activation has revealed a non-linear trend, suggesting that the electronic properties of the directing group play a crucial role in the reaction kinetics and catalyst speciation acs.org. It is hypothesized that electron-rich directing groups can influence the pre-equilibrium with the active species that undergoes C-H activation acs.org.
While direct catalytic activity of this compound as a standalone catalyst is not extensively documented, its role as a ligand or directing group is of significant interest. The following table illustrates the types of reactions where 8-aminoquinoline derivatives have been instrumental, suggesting potential applications for its dimethoxy-substituted analogue.
Table 1: Representative Reactions Catalyzed by Metal Complexes of 8-Aminoquinoline Derivatives
| Reaction Type | Metal Catalyst | Role of 8-Aminoquinoline Derivative | Reference Concept |
|---|---|---|---|
| C(sp³)–H Arylation | Nickel | Directing Group | acs.orgchemrxiv.org |
| C(sp²)–H Arylation | Palladium | Directing Group | nih.gov |
| C-H Amination | Copper | Ligand/Directing Group | Inferred from general C-H functionalization |
| C-H Alkylation | Palladium | Directing Group | Inferred from general C-H functionalization |
Enhancement of Bond Formation Efficiency
The efficiency of bond formation in catalytic reactions is a critical metric, often measured by reaction yield, turnover number (TON), and turnover frequency (TOF). The electronic modifications imparted by the methoxy groups in this compound can positively influence these parameters. By increasing the electron density of the coordinating nitrogen atoms, the ligand can form more stable and reactive complexes with the metal catalyst.
In the context of C-H activation, a more electron-rich metal center can facilitate the cleavage of the C-H bond. Furthermore, the electronic nature of the directing group can affect the rate-determining step of the catalytic cycle. For instance, in Ni-catalyzed C(sp³)–H functionalization, the speciation of the catalyst and the initial rates of C-H activation are influenced by the electronic properties of the 8-aminoquinoline directing group acs.org.
The following interactive table presents hypothetical data to illustrate how electron-donating substituents on an 8-aminoquinoline directing group might enhance the efficiency of a generic C-H arylation reaction.
Table 2: Hypothetical Influence of Substituents on 8-Aminoquinoline in a Pd-Catalyzed C-H Arylation
| 8-Aminoquinoline Derivative | Substituent | Reaction Yield (%) | Reaction Time (h) |
|---|---|---|---|
| 8-Aminoquinoline | None | 75 | 24 |
| 5-Nitro-8-aminoquinoline | Electron-Withdrawing | 60 | 36 |
| This compound | Electron-Donating | 90 | 18 |
| 5,7-Dichloro-8-aminoquinoline | Electron-Withdrawing | 65 | 30 |
This table is illustrative and based on general principles of catalyst design. Specific experimental data for this compound is not available.
Exploration in Chiral Catalysis for Asymmetric Transformations
The development of chiral ligands for asymmetric catalysis is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds. Quinoline-based structures have been successfully incorporated into a variety of chiral ligands bgu.ac.ilresearchgate.net. The rigid backbone of the quinoline scaffold provides a well-defined stereochemical environment around the metal center.
While this compound itself is achiral, it can be derivatized to create chiral ligands. For example, the amino group at the 8-position can be functionalized with a chiral auxiliary. The presence of the methoxy groups could play a role in stereochemical control by influencing the conformational preferences of the resulting metal complex. Research on iridium-complexes with dipyridinyl phosphine (B1218219) type ligands for the asymmetric hydrogenation of 8-substituted quinolines has shown that ligands containing electron-donating OMe groups can lead to high enantioselectivities, with up to 96% ee polyu.edu.hk. This suggests that the electronic properties of the quinoline ring are important for achieving high levels of stereocontrol.
Furthermore, chiral diamine ligands derived from quinolines have been effective in the ruthenium-catalyzed asymmetric transfer hydrogenation of aromatic ketones polyu.edu.hk. The enantioselectivity in the asymmetric hydrogenation of quinolines using chiral cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes is thought to arise from CH/π interactions between the η⁶-arene ligand and the fused phenyl ring of the quinoline substrate nih.gov. The electronic nature of the quinoline, influenced by substituents like methoxy groups, could modulate these non-covalent interactions and thus impact the enantiomeric excess of the product.
The table below showcases examples of asymmetric transformations where chiral quinoline-based ligands have been employed, highlighting the potential for developing chiral catalysts based on the this compound scaffold.
Table 3: Asymmetric Reactions Employing Chiral Quinoline-Based Ligands
| Asymmetric Transformation | Metal Catalyst | Chiral Ligand Type | Achieved Enantiomeric Excess (ee %) | Reference Concept |
|---|---|---|---|---|
| Hydrogenation of Quinolines | Iridium | Dipyridinyl Phosphine with OMe groups | Up to 96% | polyu.edu.hk |
| Transfer Hydrogenation of Ketones | Ruthenium | Quinoline-based Diamine | Up to 84% | polyu.edu.hk |
| Hydrogenation of Quinolines | Ruthenium | Cationic Ru(II)-Diamine Complex | Good to Excellent | nih.gov |
| Hydrogenation of Quinoline Carbocycles | Ruthenium | Ru-PhTRAP Complex | Up to 91:9 er | rsc.org |
Future Research Directions and Translational Perspectives for 4,6 Dimethoxyquinolin 8 Amine
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry, and 4,6-dimethoxyquinolin-8-amine represents a promising, yet underexplored, member of this family. Future research efforts are poised to unlock its full therapeutic potential by focusing on innovative synthetic strategies, advanced computational design, exploration of new biological roles, and the development of sustainable manufacturing processes.
Q & A
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., cell line variability, IC₅₀ calculation methods). Standardize protocols using guidelines like the OECD Test No. 423 for acute toxicity. Meta-analyses of published data can identify confounding variables (e.g., solvent DMSO concentration affecting cell permeability). Replicate key studies with controlled parameters (e.g., pH, serum content) .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer :
- Variation of Substituents : Introduce halogens (e.g., Cl at position 2) or alkyl groups to modulate lipophilicity (logP) and bioavailability.
- Pharmacophore Mapping : Use X-ray crystallography or docking simulations (e.g., with Plasmodium falciparum enzymes for antimalarial targets) to identify critical binding interactions.
- In Vivo Validation : Compare pharmacokinetics (e.g., AUC, half-life) in rodent models between lead compounds .
Q. What computational tools predict the metabolic stability of this compound?
- Methodological Answer : Tools like SwissADME or Meteor Nexus simulate Phase I/II metabolism (e.g., CYP450 oxidation of methoxy groups). Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH). Key parameters: intrinsic clearance (CLint) and metabolite identification via LC-MS/MS .
Data Analysis & Experimental Design
Q. How should researchers statistically analyze dose-response data for this compound in cytotoxicity assays?
- Methodological Answer : Fit data to a four-parameter logistic model (e.g., GraphPad Prism ) to calculate IC₅₀ values. Assess goodness-of-fit via R² and residuals. For replicates, use ANOVA with post-hoc Tukey tests. Report confidence intervals (95%) to address variability. Contradictory results may require power analysis to determine sample size adequacy .
Q. What experimental controls are essential when studying this compound’s mechanism of action?
- Methodological Answer :
- Positive Controls : Known inhibitors/agonists for the target pathway (e.g., chloroquine for antimalarial assays).
- Negative Controls : Vehicle (DMSO/PBS) and scrambled siRNA (for genetic studies).
- Off-Target Checks : Kinase profiling panels (e.g., Eurofins) to rule out nonspecific binding .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer : Use fume hoods for synthesis/purification. Wear PPE (nitrile gloves, lab coat, goggles). Store in airtight containers (<25°C, desiccated). Dispose of waste via licensed hazardous waste services. Emergency procedures: For skin contact, wash with 10% ethanol/water; for inhalation, move to fresh air and monitor for respiratory distress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
